molecular formula C25H23F2N7O2 B12473106 N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide

Cat. No.: B12473106
M. Wt: 491.5 g/mol
InChI Key: QOYQDNRAONCCQD-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4,6-dichloro-1,3,5-triazine and 4-fluoroaniline to form an intermediate, which is then reacted with 4-ethoxyphenylglycine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-{4,6-bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide
  • N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide

Uniqueness

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide is unique due to the presence of fluorine atoms on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C25H23F2N7O2

Molecular Weight

491.5 g/mol

IUPAC Name

2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H23F2N7O2/c1-2-36-21-13-11-18(12-14-21)29-22(35)15-28-23-32-24(30-19-7-3-16(26)4-8-19)34-25(33-23)31-20-9-5-17(27)6-10-20/h3-14H,2,15H2,1H3,(H,29,35)(H3,28,30,31,32,33,34)

InChI Key

QOYQDNRAONCCQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F

Origin of Product

United States

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